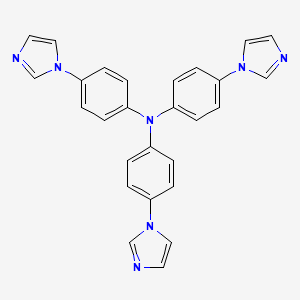

Tris(4-(1H-imidazol-1-yl)phenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(4-(1H-imidazol-1-yl)phenyl)amine is a chemical compound with the CAS number 1258947-79-3 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

Tris(4-(1H-imidazol-1-yl)phenyl)amine can be synthesized via the quaternization reaction using a tripodal flexible ligand and 1,4-bis (bromomethyl) benzene to form a semi-rigid structure . It has also been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks .Molecular Structure Analysis

The molecular weight of Tris(4-(1H-imidazol-1-yl)phenyl)amine is 443.51 . Its molecular formula is C27H21N7 .Chemical Reactions Analysis

Tris(4-(1H-imidazol-1-yl)phenyl)amine has been used in the synthesis of a new Co (II)-based coordination polymer . It has also been used in the synthesis of ImCOP, a cationic organic polymer .Physical And Chemical Properties Analysis

Tris(4-(1H-imidazol-1-yl)phenyl)amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 720.0±55.0 °C at 760 mmHg . The flash point is 389.2±31.5 °C .Aplicaciones Científicas De Investigación

Coordination Chemistry and Crystal Engineering

TIPA’s unique molecular structure, which includes three imidazole-functionalized phenyl rings, makes it an excellent ligand for coordination chemistry. Researchers have synthesized coordination polymers and metal-organic frameworks (MOFs) incorporating TIPA. These materials exhibit diverse properties, such as luminescence, magnetism, and gas adsorption. The crystal structure of TIPA-based compounds provides insights into their assembly and properties .

Photocatalysis and Light-Harvesting Materials

TIPA’s π-conjugated system and imidazole moieties contribute to its light-absorbing capabilities. As a result, TIPA has been explored as a potential photocatalyst for organic transformations and water splitting. Additionally, researchers have incorporated TIPA into coordination polymers for photocatalytic applications. Its ability to harvest light efficiently makes it a promising candidate for solar energy conversion .

Electron Transport in Perovskite Solar Cells

In the realm of organic electronics, TIPA plays a crucial role as an n-type interlayer material in perovskite solar cells. By introducing TIPA or related derivatives, researchers enhance electron transport across the device, leading to improved efficiency and stability. TIPA’s electron-accepting properties facilitate charge separation and collection within the solar cell structure .

Redox-Active Linker in Coordination Frameworks

TIPA’s redox activity stems from its imidazole groups. Researchers have successfully incorporated TIPA into Mn(II)/Cu(II)-based coordination frameworks. In situ spectroelectrochemistry studies have provided valuable insights into its redox behavior. These frameworks exhibit interesting electronic and magnetic properties, making them relevant for applications in sensors, catalysis, and molecular electronics .

Supramolecular Chemistry and Host-Guest Interactions

TIPA’s ability to form hydrogen bonds and π-π stacking interactions contributes to its role in supramolecular chemistry. Researchers have designed host-guest systems using TIPA as a host molecule. These systems can encapsulate guest molecules, leading to applications in drug delivery, molecular recognition, and sensing .

Organic Light-Emitting Diodes (OLEDs)

While TIPA itself is not commonly used in OLEDs, its structural motifs inspire the design of OLED materials. By modifying TIPA’s core structure, researchers create derivatives with enhanced luminescent properties. These derivatives serve as emitters, transport materials, or hole-blocking layers in OLED devices .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that imidazole derivatives can act as ligands, binding to various targets and influencing their function .

Pharmacokinetics

Its physical and chemical properties such as density (13±01 g/cm3), boiling point (7200±550 °C at 760 mmHg), and molecular weight (443503) can influence its bioavailability .

Result of Action

It’s known that imidazole derivatives can have various biological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of Tris(4-(1H-imidazol-1-yl)phenyl)amine can be influenced by environmental factors. For instance, its storage conditions are recommended to be 2-8°C, dry, and sealed . Additionally, its safety data sheet suggests handling in a well-ventilated place and avoiding formation of dust and aerosols .

Safety and Hazards

Direcciones Futuras

Tris(4-(1H-imidazol-1-yl)phenyl)amine has been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks, indicating potential applications in the field of materials science . It has also been used in the synthesis of a cationic organic polymer, suggesting potential applications in the field of polymer science .

Propiedades

IUPAC Name |

4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDCQSZBEIDWSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-(1H-imidazol-1-yl)phenyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)

![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)

![3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2395679.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2395681.png)

![4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)

![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)

![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)

![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)

![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)

![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)